Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate is an organic compound with a molecular formula of C11H11FO4. This compound is characterized by the presence of a fluorine atom, a methoxy group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 5-fluoro-2-methoxybenzoic acid with methyl 3-oxopropanoate. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-methoxybenzoic acid.
Reduction: Formation of 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(5-bromo-2-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(5-methyl-2-methoxyphenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and stability. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-15-10-4-3-7(12)5-8(10)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOBBRCAZWBYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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